3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde
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Overview
Description
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde is a chemical compound with the molecular formula C14H14O3S and a molecular weight of 262.32 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde can be represented by the SMILES notation: COC1=C (C=C (C=C1)C=O)CSCC2=CC=CO2 .Scientific Research Applications
Formation and Characterization of Complexes
- The synthesis and characterization of Schiff bases and their metal complexes highlight the importance of methoxybenzaldehyde derivatives in forming compounds with potential catalytic and material applications. For example, the reaction of 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione with 4-methoxybenzaldehyde led to iminic derivatives. These derivatives, when reacted with metal salts, formed complexes that were characterized by various spectroscopic methods, suggesting their potential in catalysis and material science (Ghassemzadeh et al., 2005).
Crystal Structure Analysis
- Detailed analysis of crystal structures derived from reactions involving methoxybenzaldehyde derivatives provides insights into molecular configurations, intermolecular interactions, and potential applications in designing materials with specific properties. For instance, the crystal structure of methyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate reveals stabilization through hydrogen bonds, suggesting implications for molecular design and synthesis (Shang & Ha, 2007).
Photoreaction Studies
- Research on the photoreaction of derivatives of methoxybenzaldehyde, such as 5-methyl-2-furyl-phenylmethanol with benzophenone, demonstrates the potential of these compounds in synthesizing new organic materials through photochemical reactions. The study indicates the influence of substituents on regiochemistry, offering a pathway to novel organic synthesis methods (D’Auria & Racioppi, 2000).
Green Synthesis and Analytical Studies
- The green synthesis of Schiff bases using vanillin, a related compound, and their analysis through high-performance liquid chromatography (HPLC) and ultraviolet (UV) spectrophotometry showcase the role of methoxybenzaldehyde derivatives in the development of environmentally friendly chemical processes. These studies contribute to the qualitative analysis of such Schiff bases, emphasizing the importance of sustainable chemistry practices (Chigurupati et al., 2017).
Safety And Hazards
properties
IUPAC Name |
3-(furan-2-ylmethylsulfanylmethyl)-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-16-14-5-4-11(8-15)7-12(14)9-18-10-13-3-2-6-17-13/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUNDDNGUOPFBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CSCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Furylmethyl)thio]methyl}-4-methoxybenzaldehyde |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.